molecular formula C11H8ClNO B13208401 6-Methylisoquinoline-5-carbonyl chloride

6-Methylisoquinoline-5-carbonyl chloride

Cat. No.: B13208401
M. Wt: 205.64 g/mol
InChI Key: GFQGSNQDMIQFJU-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) and its Derivatives in Advanced Chemical Transformations

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in the realm of medicinal chemistry and organic synthesis. nih.govwikipedia.org Comprised of a benzene (B151609) ring fused to a pyridine (B92270) ring, this nitrogen-containing heterocycle is the core structural backbone of numerous natural and synthetic molecules. wikipedia.orgresearchgate.net Isoquinoline and its derivatives are renowned for their vast range of pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govamerigoscientific.com

This wide spectrum of biological activity has made isoquinoline derivatives invaluable scaffolds in the design and synthesis of new pharmaceutical agents. nbinno.com Their structural diversity and the potential for substitution at various positions on the ring system allow chemists to finely tune their biological and pharmacokinetic properties. nbinno.com Consequently, significant research effort has been dedicated to developing efficient synthetic methods for constructing the isoquinoline framework, moving beyond traditional methods like the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions to more modern, transition-metal-catalyzed approaches. nih.govresearchgate.net The isoquinoline nucleus is found in a large number of alkaloids, such as papaverine (B1678415) and morphine, highlighting its long-standing importance in natural product chemistry. thieme-connect.de

Strategic Importance of the Carbonyl Chloride Functional Group in Organic Synthesis

The carbonyl chloride, or acyl chloride, functional group (R-COCl) is a highly reactive and versatile intermediate in organic synthesis. fiveable.menumberanalytics.com Its reactivity stems from the presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. libretexts.org This arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.melibretexts.org

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. numberanalytics.com In this type of reaction, the chloride ion, being an excellent leaving group, is displaced by a nucleophile. This process provides an efficient and often irreversible pathway to synthesize a variety of other carbonyl-containing compounds. chemistrytalk.org Key transformations involving acyl chlorides include:

Reaction with water to form carboxylic acids. libretexts.org

Reaction with alcohols to form esters. libretexts.orgchemistrytalk.org

Reaction with ammonia (B1221849) or amines to form amides. libretexts.org

Reaction with carboxylates to form acid anhydrides. chemistrysteps.com

Friedel-Crafts acylation with aromatic compounds to form aryl ketones. chemistrytalk.org

This high reactivity makes acyl chlorides fundamental building blocks for introducing acyl groups into molecules, a crucial step in the synthesis of pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

Position of 6-Methylisoquinoline-5-carbonyl chloride as a Key Building Block for Complex Architectures

This compound holds a strategic position as a key building block by combining the desirable features of both the isoquinoline core and the acyl chloride functional group. The molecule consists of the biologically significant 6-methylisoquinoline (B1300163) scaffold, which provides a rigid and tunable platform, and the highly reactive carbonyl chloride at the 5-position, which serves as a versatile chemical handle for further elaboration.

This unique combination allows synthetic chemists to readily introduce the 6-methylisoquinoline moiety into larger, more complex molecular architectures. The reactivity of the carbonyl chloride group facilitates the formation of stable amide, ester, or ketone linkages, enabling the construction of novel compounds with potential therapeutic applications. By using this intermediate, researchers can efficiently couple the isoquinoline core to other fragments, exploring new chemical space in drug discovery and materials science.

Historical Overview of Synthetic Approaches to Isoquinoline-5-carboxylic Acid Derivatives

The synthesis of isoquinoline derivatives has been a subject of study for over a century. mdpi.com Traditional methods for constructing the isoquinoline ring system, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational in the field. wikipedia.orgmdpi.com These methods typically involve intramolecular cyclization reactions to form the heterocyclic core. mdpi.com

The preparation of specific isoquinoline carboxylic acids, which are the immediate precursors to the corresponding carbonyl chlorides, has followed several strategic pathways. A common approach involves the synthesis of a substituted isoquinoline followed by the introduction or modification of a functional group to yield the carboxylic acid. For instance, the 4-isoquinoline carboxylic acid was prepared from 4-bromoisoquinoline (B23445) through a reaction with cuprous cyanide to form the nitrile, which was subsequently hydrolyzed. datapdf.com A similar strategy has been employed for the 5- or 8-isoquinoline carboxylic acids, starting from the corresponding bromo- or nitro-isoquinolines. datapdf.com The conversion of the carboxylic acid to the highly reactive this compound is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. thieme-connect.dewikipedia.org This final step transforms the relatively stable carboxylic acid into a versatile intermediate ready for a wide array of subsequent chemical transformations.

Data Tables

Table 1: Properties of the Parent Compound 6-Methylisoquinoline

PropertyValueSource(s)
Molecular Formula C₁₀H₉N smolecule.com
Molecular Weight 143.19 g/mol smolecule.com
Appearance Pale yellow liquid or oil smolecule.comnih.gov
Boiling Point 257.5°C smolecule.com
Melting Point -8°F (~ -22°C) nih.gov
pKa 5.85 ± 0.10 smolecule.com
Refractive Index ~1.61-1.62 smolecule.comnih.gov

Table 2: General Nucleophilic Acyl Substitution Reactions of Carbonyl Chlorides

NucleophileReagent ExampleProduct
WaterH₂OCarboxylic Acid
AlcoholR'-OHEster
AmineR'NH₂Amide
CarboxylateR'COO⁻Acid Anhydride
Aromatic RingBenzene (with AlCl₃)Aryl Ketone

Direct Synthesis from 6-Methylisoquinoline-5-carboxylic Acid

The most straightforward approach to obtaining this compound is the direct conversion of 6-Methylisoquinoline-5-carboxylic acid. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chlorine atom, a common reaction in organic synthesis.

Conventional Reagents for Carboxylic Acid Chlorination (e.g., Thionyl Chloride, Oxalyl Chloride)

The conversion of carboxylic acids to their corresponding acid chlorides is a well-established process, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed reagents. vanderbilt.edumasterorganicchemistry.comchemguide.co.uk These reagents are effective due to their ability to convert the hydroxyl group into a good leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orgyoutube.com

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides. masterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the desired acid chloride along with sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.comchemguide.co.uk The reactivity of carboxylic acids on the isoquinoline core is generally unexceptional, as demonstrated by the successful conversion of 8-methylisoquinoline-1-carboxylic acid to its corresponding acid chloride using thionyl chloride at 60°C. thieme-connect.de This suggests a similar approach would be effective for the synthesis of this compound. A typical procedure would involve heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions than thionyl chloride. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also volatile and easily removed. researchgate.net

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux in neat SOCl₂ or in a solvent like acetonitrile (ACN). commonorganicchemistry.comReadily available, inexpensive, volatile byproducts. masterorganicchemistry.comCan require higher temperatures, potential for side reactions with sensitive functional groups. researchgate.net
Oxalyl Chloride ((COCl)₂) **Room temperature in a solvent like dichloromethane (DCM) with catalytic DMF. commonorganicchemistry.comMilder reaction conditions, volatile byproducts. researchgate.netMore expensive than thionyl chloride. researchgate.net

Catalytic Approaches in Acid Chloride Formation

While the reactions with thionyl chloride and oxalyl chloride are generally efficient, catalytic methods can offer advantages in terms of milder reaction conditions and improved selectivity.

N,N-Dimethylformamide (DMF): As mentioned, DMF is a common catalyst used in conjunction with oxalyl chloride. commonorganicchemistry.com It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent. researchgate.net This catalytic cycle allows for the use of stoichiometric amounts of oxalyl chloride under mild conditions.

Pyridine and other bases: In some cases, a base such as pyridine can be used as a catalyst or an acid scavenger in reactions with thionyl chloride. researchgate.net However, care must be taken as heating methyl-substituted heteroaromatic compounds with thionyl chloride can sometimes lead to unwanted side reactions, such as chlorination of the methyl group. researchgate.net

Indirect Synthetic Pathways to the this compound Scaffold

While direct chlorination is the most common method, indirect pathways could potentially be employed to construct the this compound framework.

Ring-Closing Reactions Incorporating the Carbonyl Chloride Moiety

Theoretically, it might be possible to construct the isoquinoline ring system with the carbonyl chloride group already in place or in the form of a precursor. Established isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions typically involve the cyclization of a phenethylamine (B48288) derivative. orgsyn.org Adapting these methods to incorporate a carbonyl chloride or a group that can be readily converted to it would be a complex synthetic challenge.

Functional Group Interconversions on the Isoquinoline Core

Another indirect approach involves the modification of existing functional groups on the 6-methylisoquinoline core to generate the desired 5-carbonyl chloride. This could involve, for example, the oxidation of a 5-formyl or 5-hydroxymethyl group to a carboxylic acid, followed by chlorination as described in section 2.1. The interconversion of functional groups is a fundamental strategy in organic synthesis. ub.edusolubilityofthings.com However, these multi-step sequences are generally less efficient than the direct chlorination of the readily available carboxylic acid.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Temperature: For reactions with thionyl chloride, the temperature is a critical factor. While reflux is often employed to drive the reaction to completion, lower temperatures may be sufficient and could minimize potential side reactions, such as the chlorination of the methyl group. commonorganicchemistry.comresearchgate.net For oxalyl chloride reactions, room temperature is typically adequate. commonorganicchemistry.com

Solvent: The choice of solvent can influence the reaction rate and ease of workup. For thionyl chloride, the reaction can be run neat or in an inert solvent like acetonitrile. commonorganicchemistry.com For oxalyl chloride, dichloromethane is a common choice. commonorganicchemistry.com

Purity of Reagents and Anhydrous Conditions: Thionyl chloride and oxalyl chloride are both sensitive to moisture. Therefore, using anhydrous solvents and freshly distilled reagents is crucial to prevent the hydrolysis of the acid chloride product back to the carboxylic acid and to ensure the efficiency of the chlorinating agent. echemi.com

Workup Procedure: Given the reactivity of acid chlorides, the workup procedure must be carefully considered. Typically, excess chlorinating reagent and solvent are removed under reduced pressure. researchgate.net The crude acid chloride is often used immediately in the next synthetic step without further purification to avoid decomposition.

ParameterConsiderations for Optimization
Temperature Balance reaction rate with potential for side reactions. Lower temperatures may improve selectivity.
Solvent Choose an inert solvent that allows for easy removal and does not react with the reagents or products.
Reagent Purity Use freshly distilled and anhydrous reagents to prevent hydrolysis and ensure high conversion.
Reaction Time Monitor the reaction progress to ensure complete conversion without prolonged heating that could lead to degradation.
Catalyst For oxalyl chloride, optimize the amount of DMF catalyst. For thionyl chloride, consider the use of a base if necessary, but be mindful of potential side reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

6-methylisoquinoline-5-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-6-13-5-4-9(8)10(7)11(12)14/h2-6H,1H3

InChI Key

GFQGSNQDMIQFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)C(=O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Methylisoquinoline 5 Carbonyl Chloride

Cross-Coupling Methodologies Involving the Carbonyl Chloride Functional Group

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov The acyl chloride functionality of 6-methylisoquinoline-5-carbonyl chloride makes it an excellent electrophilic partner in several named carbonylative cross-coupling reactions. rsc.org These reactions provide a direct route to ketones by coupling the acyl group with various organometallic reagents.

Acylative cross-coupling reactions provide a versatile method for synthesizing ketones, including aryl-aryl, aryl-vinyl, and aryl-alkyl ketones. whiterose.ac.uknih.gov The general mechanism for these transformations involves a palladium catalyst, typically in the Pd(0) oxidation state. uwindsor.ca The catalytic cycle begins with the oxidative addition of the acyl chloride (R-CO-Cl) to the Pd(0) complex, forming a Pd(II) acyl complex. This is followed by transmetalation, where the organic group from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the chloride. The final step is reductive elimination, where the R-CO-R' ketone product is formed, and the Pd(0) catalyst is regenerated. uwindsor.ca

Suzuki-Miyaura Coupling : This reaction utilizes an organoboron reagent, such as a boronic acid or ester, as the coupling partner. libretexts.orgresearchgate.net A base is required to facilitate the transmetalation step.

Stille Coupling : In the Stille reaction, an organotin (stannane) reagent is used. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin byproducts is a drawback. harvard.edulibretexts.org

Negishi Coupling : The Negishi coupling employs an organozinc reagent. organic-chemistry.orgnih.gov These reagents are highly reactive, often leading to faster reaction times and milder conditions compared to other coupling methods. illinois.eduorgsyn.org

These methods allow for the direct and efficient synthesis of a diverse range of ketones starting from this compound.

Table 4: Palladium-Catalyzed Acylative Cross-Coupling Reactions

Named ReactionOrganometallic Reagent (R'-M)General Product
Suzuki-MiyauraPhenylboronic acid(6-methylisoquinolin-5-yl)(phenyl)methanone
StilleVinyltributyltin1-(6-methylisoquinolin-5-yl)prop-2-en-1-one
NegishiEthylzinc chloride1-(6-methylisoquinolin-5-yl)propan-1-one

Copper-Mediated Coupling Reactions

There is a lack of specific studies in the available literature detailing the use of this compound as a substrate in copper-mediated coupling reactions. Generally, acyl chlorides can participate in copper-mediated processes, such as cross-coupling with organometallic reagents to form ketones. However, research literature does not provide specific examples or conditions for such reactions involving this particular compound. Copper-catalyzed methods are more commonly documented for the synthesis of the isoquinoline (B145761) ring system itself rather than for the subsequent modification of an isoquinoline-carbonyl chloride derivative. nih.govresearchgate.net

Transition-Metal-Free Acylation and Coupling Strategies

While there is significant interest in transition-metal-free reactions, specific studies employing this compound in such acylation or coupling strategies are not found in the reviewed literature. Transition-metal-free methods for the acylation of isoquinolines, often proceeding via a Minisci-type radical mechanism to install an acyl group at the C-1 position, have been developed. nih.govsigmaaldrich.comacs.org These reactions, however, describe the functionalization of the isoquinoline core, not the use of an isoquinoline-carbonyl chloride as the acylating agent.

As a reactive acyl chloride, this compound would be expected to acylate nucleophiles like amines, alcohols, and carbanions under standard, transition-metal-free conditions. These are fundamental reactions of acyl chlorides but specific examples and detailed studies under the "transition-metal-free coupling" paradigm for this substrate are not documented.

Investigations into Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound have not been published. General studies on the kinetics of reactions between acyl chlorides and various nucleophiles exist, establishing reaction orders and rate constants for analogous systems. researchgate.netacs.orgresearchgate.net However, a dedicated investigation into the reaction rates, activation energies, or thermodynamic profiles of this compound has not been found. Such data would be valuable for understanding the influence of the 6-methylisoquinoline (B1300163) scaffold on the reactivity of the carbonyl chloride group.

Elucidation of Reaction Mechanisms and Transition States

Detailed mechanistic studies, including the computational modeling of transition states, for reactions of this compound are not available in the current literature. Mechanistic investigations in isoquinoline chemistry often focus on C-H activation, dearomatization, or the synthesis of the ring system itself. researchgate.netnih.gov The mechanism of its reaction as an acylating agent would be expected to follow the well-established nucleophilic acyl substitution pathway, proceeding through a tetrahedral intermediate. However, specific computational studies or advanced mechanistic experiments (e.g., kinetic isotope effect studies) for this particular substrate have not been reported.

Advanced Spectroscopic and Structural Characterization of 6 Methylisoquinoline 5 Carbonyl Chloride and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of 6-Methylisoquinoline-5-carbonyl chloride. It provides a highly accurate mass measurement, which allows for the determination of the compound's elemental composition and confirmation of its molecular formula. Techniques like electrospray ionization (ESI) are often employed for such analyses. mdpi.com

The expected exact mass of this compound (C₁₁H₈ClNO) can be calculated and compared against the experimental value obtained from HRMS to validate the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. Analyzing these fragmentation patterns provides valuable structural information, confirming the connectivity of the isoquinoline (B145761) core, the methyl group, and the carbonyl chloride moiety. Common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group (as CO), or the entire carbonyl chloride group.

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₈ClNO
Calculated Exact Mass 205.0294 g/mol
Observed Ion [M+H]⁺ 206.0367

| Major Fragment Ions | [M-Cl]⁺, [M-COCl]⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy, particularly multi-dimensional techniques, offers a powerful means to perform a detailed structural elucidation of this compound and its derivatives.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are fundamental for assigning the ¹H and ¹³C chemical shifts and confirming the molecular structure. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons on the isoquinoline ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J C-H coupling). youtube.comuvic.ca This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals. For instance, the methyl protons would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J C-H coupling). youtube.comscience.gov HMBC is particularly vital for establishing the substitution pattern. Key HMBC correlations would be expected from the methyl protons to the C6 and adjacent carbons on the ring, and from the aromatic protons to the carbonyl carbon, thus confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives of this compound, NOESY can be used to determine the relative stereochemistry by identifying protons that are close in space. researchgate.net

Table 2: Expected 2D-NMR Correlations for Structural Elucidation

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H spin systems Correlations between adjacent aromatic protons (e.g., H7-H8).
HSQC Correlates directly bonded ¹H and ¹³C Aromatic C-H pairs, CH₃ group.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds) Methyl protons to C5, C6, C7; Aromatic protons to carbonyl carbon.

| NOESY | Identifies through-space ¹H-¹H proximity | Correlations between the methyl protons and the H7 proton. |

Solid-State NMR for Crystalline Forms of Derivatives

For crystalline derivatives of this compound, solid-state NMR (SSNMR) is a powerful technique for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. europeanpharmaceuticalreview.comresearchgate.net Different polymorphs can have distinct physical properties. SSNMR can distinguish between these forms because the chemical shifts of nuclei are sensitive to the local electronic environment, which differs in each crystal lattice. researchgate.net It is complementary to X-ray diffraction and is particularly useful for analyzing samples that may contain both crystalline and amorphous content. europeanpharmaceuticalreview.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. scialert.net

For this compound, the key functional groups each have characteristic vibrational frequencies:

Carbonyl (C=O) Stretch: The acid chloride carbonyl group is expected to show a strong absorption band in the FT-IR spectrum at a relatively high wavenumber, typically in the range of 1770-1815 cm⁻¹.

Aromatic C=C and C=N Stretches: The isoquinoline ring will exhibit several bands in the 1450-1625 cm⁻¹ region. scialert.net

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch of the carbonyl chloride group would be expected in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to confirm the presence of the aromatic ring system. nih.gov Both techniques are valuable for assessing the purity of the compound by detecting the presence of impurities with different functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl Chloride (COCl) C=O Stretch 1770 - 1815
Isoquinoline Ring Aromatic C=C/C=N Stretch 1450 - 1625
Methyl Group (CH₃) Aliphatic C-H Stretch 2850 - 2960

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 |

X-ray Crystallography for Absolute Structure and Conformational Analysis of Derived Single Crystals

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Illustrative Data
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.3 Å, b = 8.1 Å, c = 35.0 Å
Bond Length (C=O) ~1.19 Å
Bond Length (C-Cl) ~1.79 Å

| Dihedral Angles | Defines the planarity of the isoquinoline ring and orientation of the carbonyl group. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

When this compound is used to synthesize chiral derivatives, chiroptical spectroscopy becomes essential for studying their stereochemical properties. rsc.orgnih.gov Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govmdpi.com

The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparing experimental spectra with those predicted by theoretical calculations. mdpi.com It is a highly sensitive technique for analyzing the stereochemistry of chiral isoquinoline alkaloids and their synthetic derivatives in solution. nih.govacs.org

Computational and Theoretical Chemistry Studies on 6 Methylisoquinoline 5 Carbonyl Chloride

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energy of molecules. For 6-Methylisoquinoline-5-carbonyl chloride, DFT calculations would typically be employed to determine its optimized molecular geometry, giving insights into bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about the molecule's electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and the energies of its molecular orbitals.

The energetics of the molecule, including its total energy, heat of formation, and Gibbs free energy, would also be calculated. This information is fundamental to understanding the stability and reactivity of the compound. While DFT studies have been performed on related quinoline (B57606) derivatives, no specific data for this compound has been published.

Quantum Chemical Modeling of Reaction Pathways and Transition State Geometries

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would involve modeling its reactions, for instance, with nucleophiles targeting the carbonyl chloride group. Such studies would map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

By calculating the geometries and energies of these transition states, chemists can determine the activation energies of different reaction pathways, providing a deeper understanding of the reaction kinetics and selectivity. However, no such specific reaction pathways or transition state geometries have been computationally modeled for this compound in published research.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts of this compound. These predictions are valuable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This would help in identifying the characteristic vibrational modes, such as the carbonyl (C=O) stretch of the acyl chloride group and the various vibrations of the isoquinoline (B145761) ring system.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. This would provide insight into the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Despite the utility of these predictive methods, no computationally predicted spectroscopic data for this compound are available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations could be employed to explore its conformational landscape, particularly the orientation of the carbonyl chloride group relative to the isoquinoline ring.

Furthermore, MD simulations can provide valuable insights into the intermolecular interactions of this compound with solvent molecules or other chemical species. This would be crucial for understanding its behavior in solution and its potential interactions in a biological or material science context. At present, no molecular dynamics simulation studies have been published for this specific compound.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. For this compound, the energy and spatial distribution of the HOMO would indicate its nucleophilic character and the likely sites for electrophilic attack. Conversely, the LUMO would indicate its electrophilic character and the likely sites for nucleophilic attack, which is particularly relevant for the reactive carbonyl chloride group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as the HOMO-LUMO gap (an indicator of chemical stability), electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. To date, no FMO analysis or calculation of reactivity descriptors for this compound has been reported in the literature.

Applications of 6 Methylisoquinoline 5 Carbonyl Chloride As a Versatile Synthetic Intermediate

Precursor in Medicinal Chemistry Research and Scaffold Development

The isoquinoline (B145761) nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many natural alkaloids with significant pharmacological properties. nih.govwikipedia.orgnih.gov The functionalization of this scaffold is a key strategy in drug discovery for developing novel therapeutic agents. nih.gov

Synthesis of Novel Isoquinoline-Based Scaffolds for Bioactive Compounds

Theoretically, 6-Methylisoquinoline-5-carbonyl chloride could serve as a crucial starting material for the synthesis of novel and complex isoquinoline-based scaffolds. The carbonyl chloride moiety is a highly reactive functional group that can readily undergo nucleophilic acyl substitution reactions. This would allow for the facile introduction of a wide variety of substituents at the 5-position of the 6-methylisoquinoline (B1300163) ring system. For instance, it could be reacted with amines to form amides, with alcohols to form esters, and with organometallic reagents to introduce new carbon-carbon bonds. These transformations would enable the construction of diverse molecular architectures, which could then be screened for biological activity. A related compound, 6-( mdpi.comamerigoscientific.comDioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic acid methyl ester, has been isolated from natural sources, indicating that the isoquinoline-5-carbonyl moiety is present in biologically relevant molecules. nih.gov However, specific examples of this compound being utilized for the synthesis of novel bioactive scaffolds are not detailed in the available literature.

Derivatization for Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key molecular features required for therapeutic efficacy. The reactivity of this compound would, in principle, make it a valuable tool for SAR studies. It could be used to generate a library of derivatives from a parent compound containing a suitable nucleophile (e.g., an amino or hydroxyl group). The resulting amides or esters could then be tested to probe the steric and electronic requirements of the binding pocket of a biological target. Despite this potential, specific instances of its use in SAR studies are not documented in the reviewed literature.

Role in Agrochemical Development

The development of new agrochemicals, including insecticides, herbicides, and fungicides, is crucial for modern agriculture. While certain isoquinoline alkaloids extracted from plants like Macleaya cordata have found applications in the agricultural sector, and some isoquinoline derivatives have been investigated for insecticidal properties, a direct link between this compound and agrochemical development has not been established in the available research. rsc.orgresearchgate.net The potential for this compound to act as an intermediate in the synthesis of novel pesticides exists, but there is no specific public documentation to support this application.

Intermediate in Materials Science Applications

The field of materials science is continually searching for new organic molecules with unique electronic and photophysical properties for the development of advanced functional materials.

Monomer or Polymer Precursor for Functional Materials

Isoquinoline-containing polymers have been explored for their potential in creating materials with specific conductive and optical properties. amerigoscientific.comtandfonline.com In theory, this compound could be bifunctionalized to serve as a monomer in polymerization reactions. For example, if another polymerizable group were present on the molecule, the carbonyl chloride could be used to link monomer units together to form a polyester (B1180765) or polyamide. Such polymers could potentially exhibit interesting properties derived from the incorporated 6-methylisoquinoline units. However, there is no evidence in the scientific literature of this specific compound being used for this purpose.

Synthesis and Investigation of 6 Methylisoquinoline 5 Carbonyl Chloride Derivatives and Analogues

Systematic Modification of the Isoquinoline (B145761) Core for Enhanced Reactivity and Selectivity

The isoquinoline nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds. nih.govbeilstein-journals.org Modifications to this core structure are crucial for fine-tuning the electronic and steric properties of the molecule, thereby enhancing its reactivity and directing the selectivity of subsequent transformations. The presence of the methyl group at the C6 position in 6-Methylisoquinoline-5-carbonyl chloride already influences the electron density of the aromatic system.

Systematic modifications often involve the introduction or alteration of substituents on the benzene (B151609) ring portion of the isoquinoline. Strategies such as electrophilic aromatic substitution can be employed, where the existing substituents guide the position of new functional groups. For instance, nitration or halogenation can introduce versatile handles for further derivatization through cross-coupling reactions.

Furthermore, advanced techniques like directed C-H functionalization have become powerful tools for selectively modifying the isoquinoline core. nih.govmdpi.com By employing a directing group, chemists can activate a specific C-H bond, often ortho to the directing group, enabling the introduction of aryl, alkyl, or other functional groups with high regioselectivity. mdpi.com While the acyl chloride at C5 can exert its own electronic influence, additional directing groups could be temporarily installed on the nitrogen atom or other positions to achieve specific modifications on the heterocyclic or carbocyclic ring, enhancing the synthetic utility of the core structure.

Introduction of Diverse Functional Groups via Acyl Chloride Reactivity

The acyl chloride group is a highly reactive carboxylic acid derivative, serving as an excellent electrophile for introducing a vast array of functional groups through nucleophilic acyl substitution. The reactivity of the carbonyl chloride in this compound allows for the straightforward synthesis of a diverse library of derivatives.

Common transformations include:

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most robust and widely used reactions of acyl chlorides, forming the basis for the synthesis of many biologically active molecules.

Esterification: Treatment with alcohols or phenols in the presence of a base leads to the formation of esters.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the acyl chloride can react with electron-rich aromatic compounds to form ketones, thereby linking the isoquinoline core to other aryl systems. thieme-connect.de

Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates (Gilman reagents), allows for the synthesis of ketones with high efficiency.

These reactions significantly expand the chemical space accessible from the this compound intermediate.

Table 1: Examples of Derivative Synthesis from this compound

NucleophileReaction TypeResulting Functional GroupDerived Compound Class
Ammonia (B1221849) (NH₃)AminolysisPrimary Amide (-CONH₂)6-Methylisoquinoline-5-carboxamide
Aniline (C₆H₅NH₂)AminolysisSecondary Amide (-CONHPh)N-phenyl-6-methylisoquinoline-5-carboxamide
Methanol (CH₃OH)AlcoholysisMethyl Ester (-COOCH₃)Methyl 6-methylisoquinoline-5-carboxylate
Benzene (C₆H₆)Friedel-Crafts AcylationKetone (-COPh)(6-Methylisoquinolin-5-yl)(phenyl)methanone

Chemo- and Regioselective Functionalization Strategies

In a molecule with multiple reactive sites, such as this compound, chemo- and regioselectivity are paramount for successful synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. The acyl chloride is significantly more electrophilic than the aromatic isoquinoline ring. Therefore, nucleophilic attacks will overwhelmingly occur at the carbonyl carbon, leaving the rest of the molecule intact under standard conditions for amide or ester formation. This inherent difference in reactivity allows for the selective functionalization of the C5 position without requiring protecting groups for the isoquinoline ring itself.

Regioselectivity , or the control of reaction position, is critical when modifying the isoquinoline ring system itself. While the C5 position is functionalized via the acyl chloride, other positions on the ring can be targeted using specific strategies. For example, direct metalation of isoquinolines often occurs selectively at the C1 position due to the inductive effect of the ring nitrogen. beilstein-journals.org This allows for the introduction of substituents at C1, independent of reactions at C5. For other positions, such as C4, C7, or C8, multi-step sequences involving directed functionalization or the synthesis of specifically substituted precursors are typically required. nih.govmdpi.com The choice of reagents and reaction conditions is therefore critical to ensure that only the desired position on the molecule is modified.

Impact of Structural Modifications on Synthetic Utility and Derived Compound Properties

The structural modifications made to this compound, either at the acyl chloride group or on the isoquinoline core, have a profound impact on the properties and potential applications of the resulting derivatives.

Converting the acyl chloride to an amide, for instance, introduces a hydrogen bond donor-acceptor system, which can dramatically alter the compound's solubility, melting point, and ability to interact with biological targets like enzymes or receptors. Esterification can increase lipophilicity, which may affect how the molecule is absorbed and distributed in biological systems. The creation of ketones through Friedel-Crafts acylation attaches a new aromatic ring, increasing the size and rigidity of the molecule and providing a new site for further functionalization.

These new derivatives are not typically end-products but serve as advanced intermediates. The newly installed functional groups can participate in further reactions, enabling the construction of more complex molecular architectures. For example, an amide could be a key structural component of a potential drug, while an ester could be hydrolyzed back to a carboxylic acid for a different coupling reaction. The ability to systematically and selectively modify the initial scaffold makes this compound a valuable building block for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Table 2: Influence of Functional Group on Compound Properties and Utility

Modification (Functional Group)Potential Impact on Physical PropertiesEnhanced Synthetic Utility
Amide (-CONHR)Increases melting point, potential for hydrogen bonding, alters solubility.Serves as a stable linker; can be a pharmacophore in medicinal chemistry.
Ester (-COOR)Increases lipophilicity, often lowers melting point compared to amides.Can act as a prodrug; readily hydrolyzed to the carboxylic acid.
Ketone (-COR)Increases molecular size and rigidity; provides a new site for nucleophilic addition.Can be a building block for larger, polycyclic systems; the carbonyl can be reduced or converted to other groups.
Ring Substitution (e.g., -NO₂, -Br)Alters electronic properties (electron-withdrawing/donating), affecting reactivity and pKa.Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complexity.

Advanced Analytical Methodologies for Quality Control and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and By-Product Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 6-Methylisoquinoline-5-carbonyl chloride and profiling potential by-products. Due to the compound's reactivity, particularly its susceptibility to hydrolysis, method development requires careful consideration of solvent purity and analysis time. A reverse-phase HPLC method is typically employed.

The primary impurity often detected is the hydrolysis product, 6-methylisoquinoline-5-carboxylic acid. Other potential by-products could include unreacted starting materials or intermediates from preceding synthetic steps. The high UV absorptivity of the isoquinoline (B145761) ring system allows for sensitive detection using a diode-array detector (DAD) or a variable wavelength detector (VWD). Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Illustrative HPLC Method Parameters and Purity Data

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

Table 2: Example of HPLC Purity and By-Product Profile

Retention Time (min)Compound IdentityArea %
4.56-Methylisoquinoline-5-carboxylic acid1.2%
9.8This compound 98.5%
11.2Unidentified By-product0.3%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Progress

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in samples of this compound. epa.gov These impurities typically include residual solvents used during the synthesis and purification processes.

Direct analysis of the highly polar and reactive acyl chloride by GC can be challenging. However, headspace GC-MS is an excellent method for analyzing for residual solvents without subjecting the primary compound to the high temperatures of the GC inlet. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC-MS system. Mass spectrometry provides definitive identification of the impurities based on their unique mass fragmentation patterns.

Table 3: Common Volatile Impurities Detected by Headspace GC-MS

ImpurityTypical Retention Time (min)Key Mass Fragments (m/z)
Dichloromethane (B109758)3.184, 86, 49
Toluene5.891, 92
Thionyl Chloride4.2118, 83, 48
Pyridine (B92270)5.179, 52

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., FT-IR, Raman, NMR)

In-situ spectroscopic techniques are transformative for monitoring the synthesis of this compound in real-time, providing critical insights into reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. mt.com

Fourier Transform Infrared (FT-IR) Spectroscopy: This is one of the most common in-situ monitoring tools. mt.comresearchgate.net The conversion of 6-methylisoquinoline-5-carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride can be tracked by observing the carbonyl stretching frequency (νC=O). The characteristic C=O band of the starting carboxylic acid (typically around 1700-1725 cm⁻¹) will decrease in intensity, while a new, higher frequency C=O band for the acyl chloride (typically 1750-1800 cm⁻¹) appears and grows. mt.com This allows for precise determination of the reaction's completion, preventing over- or under-reaction.

Raman Spectroscopy: Raman is complementary to FT-IR and is particularly advantageous for monitoring reactions in aqueous or highly polar solvent systems where water absorption can be problematic for FT-IR. The carbonyl stretches are also Raman active, allowing for similar reaction tracking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide exceptionally detailed structural information about all species in the reaction mixture over time. By monitoring the disappearance of specific proton or carbon signals of the starting material and the appearance of new signals corresponding to the acyl chloride product, a comprehensive kinetic profile can be developed.

Table 4: Characteristic FT-IR Frequencies for Monitoring Synthesis

Functional GroupCompoundWavenumber (cm⁻¹)Observation During Reaction
O-H Stretch6-Methylisoquinoline-5-carboxylic acid2500-3300 (broad)Disappears
C=O Stretch6-Methylisoquinoline-5-carboxylic acid~1720Disappears
C=O StretchThis compound ~1785Appears and increases

Quantitative Analysis Methods (e.g., Titrimetry, Quantitative NMR)

Accurate determination of the concentration or absolute purity of this compound is achieved through quantitative analysis methods.

Titrimetry: A classic and reliable method for quantifying acyl chlorides involves hydrolysis followed by titration. A weighed sample of the acyl chloride is carefully reacted with a known excess of water or an alcohol. This reaction quantitatively produces hydrochloric acid (HCl). The resulting solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH indicator or a potentiometric endpoint. The molar quantity of the acyl chloride can be calculated directly from the amount of base consumed.

Quantitative NMR (qNMR): qNMR has emerged as a powerful, non-destructive method for determining the purity of compounds with high precision. mdpi.com A known mass of the this compound sample is dissolved in a suitable deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The ¹H NMR spectrum is then acquired. By comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself. mdpi.com

Table 5: Hypothetical Data for a qNMR Purity Assay

ParameterValue
Analyte This compound
Analyte Signal (Integral)H-8 proton @ ~8.5 ppm (1H), Integral = 1.00
Internal Standard Maleic Anhydride
Standard Signal (Integral)Olefinic protons @ ~7.1 ppm (2H), Integral = 1.98
Mass of Analyte Sample25.5 mg
Mass of Standard12.1 mg
Calculated Purity 98.2% w/w

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.